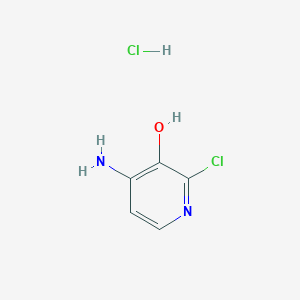
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex molecule that may be related to a class of heterocyclic compounds that exhibit biological activity. The presence of 1,2,4-oxadiazole and 1,3,4-thiadiazole moieties suggests potential pharmacological properties, as these heterocycles are often found in compounds with medicinal relevance.
Synthesis Analysis
The synthesis of related beta-lactam antibiotics featuring an azetidinyl moiety has been described in the literature. For instance, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids were synthesized from serine and threonine derivatives, followed by alkylation and side chain modifications . Although the specific compound mentioned is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, has been characterized by the orientation of different planes within the molecule and the presence of hypervalent interactions . These structural features can significantly influence the biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds containing 1,3,4-thiadiazole moieties can be diverse. For example, the synthesis of novel 1,3,4-thia(oxa)diazole substituted acetamides involved acylation reactions and N-alkylation under specific conditions . These reactions are crucial for the functionalization of the molecule, which can lead to variations in biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such heterocyclic compounds are often determined by their functional groups and molecular interactions. For instance, the antioxidant properties of 1,3,4-thia(oxa)diazole substituted acetamides were evaluated, and one compound exhibited significant radical scavenging ability, which was comparable to ascorbic acid . This suggests that the compound may also possess interesting physical and chemical properties that could be explored for potential applications.
Wissenschaftliche Forschungsanwendungen
Melatonergic Receptor Pharmacology and Neurogenic Potential
The design and synthesis of novel compounds involving the 1,2,4-oxadiazole and 1,3,4-thiadiazole scaffolds have shown significant pharmacological interest. Specifically, compounds that bioisosterically mimic melatonin, incorporating oxadiazole and thiadiazole moieties, have been explored for their potential interaction with melatonergic receptors and subsequent neurogenic effects. Such compounds have demonstrated the ability to promote the differentiation of rat neural stem cells into neuronal phenotypes, potentially offering a new avenue for pharmacological intervention in neurodegenerative diseases or conditions requiring neurogenesis (de la Fuente Revenga et al., 2015).
Antibacterial Activities
The synthesis and evaluation of azetidinones and related compounds, including those with 1,2,4-oxadiazole and 1,3,4-thiadiazole rings, have been explored for their potential antibacterial properties. QSAR studies have provided insight into the structural and physicochemical parameters influencing their antibacterial efficacy against both gram-positive and gram-negative bacteria, highlighting the therapeutic potential of these scaffolds in addressing antibiotic resistance (Desai et al., 2008).
Anticancer Properties
Research into oxadiazole, thiadiazole, and triazole derivatives has underscored their significance in cancer treatment, particularly through the inhibition of matrix metalloproteinases (MMPs) which play crucial roles in tumor progression. Specific derivatives have been identified that exhibit promising cytotoxic effects against human lung adenocarcinoma and rat glioma cell lines, comparable to cisplatin, without causing toxicity to normal cells. This highlights their potential as selective anticancer agents targeting MMP-9 (Özdemir et al., 2017).
Synthetic Methodologies and Chemical Diversity
The development of synthetic methodologies for compounds containing oxadiazole and thiadiazole rings has expanded the chemical diversity accessible for pharmacological exploration. Techniques such as microwave-assisted synthesis have been employed to efficiently produce derivatives with varied biological activities, including antibacterial and enzyme inhibition potentials. This underscores the versatility and utility of these heterocyclic scaffolds in drug discovery and development (Virk et al., 2023).
Eigenschaften
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S.C2H2O4/c1-6-12-10(19-16-6)8-3-17(4-8)5-9(18)13-11-15-14-7(2)20-11;3-1(4)2(5)6/h8H,3-5H2,1-2H3,(H,13,15,18);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENCLSJYFUHCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=NN=C(S3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

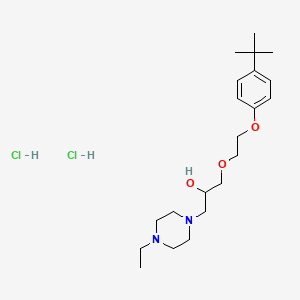
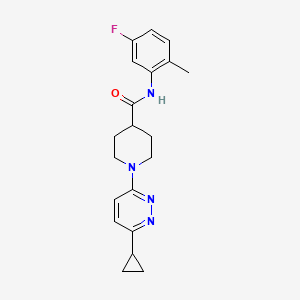
![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)
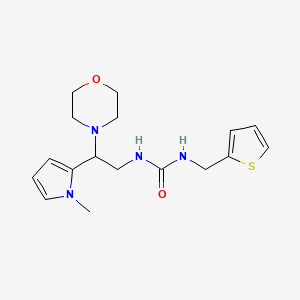
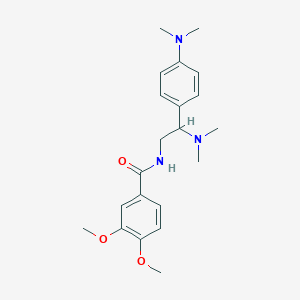
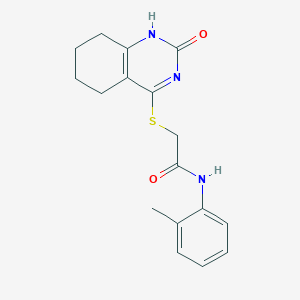

![3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B2527667.png)

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)
